9-(Bromomethyl)nonadecane
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds often involves the introduction of a bromine atom into the molecular framework. For example, an innovative synthesis approach for brominated sesquiterpenes, utilizing bromocyclization reactions, exemplifies a method that might be applicable to synthesizing structures similar to 9-(Bromomethyl)nonadecane (Fontaneda et al., 2016). Another study showcases the preparation of 9-(2-cycloalkylphenylimino)-5,6,7,8-tetrahydrocycloheptapyridylnickel halides, a process that involves complexation with nickel halides, which could be analogous to steps in synthesizing brominated nonadecane derivatives (Sun et al., 2015).
Molecular Structure Analysis
Molecular structure determination is pivotal for understanding the chemical behavior of brominated compounds. X-ray diffraction methods often reveal the crystalline structures and molecular interactions. For instance, the crystal and molecular structure of hydrogen-bonded complexes containing adenine and hypoxanthine derivatives showcase the utility of X-ray diffraction in elucidating molecular structures (Sakore & Sobell, 1969).
Chemical Reactions and Properties
Brominated compounds participate in various chemical reactions, including homocoupling and nucleophilic substitutions, highlighting their reactive nature and versatility in synthetic chemistry. The catalytic reductive homocoupling of 9-bromofluorene, for example, demonstrates the potential reactivity paths that brominated nonadecane derivatives might undergo (Sridevi & Leong, 2006).
Physical Properties Analysis
The physical properties of brominated organic compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the bromination. Studies on compounds like 9(10)‐Bromo‐9‐octadecenoic acids provide insights into how bromination affects the physical properties of fatty acids, which could be extrapolated to understand the physical properties of 9-(Bromomethyl)nonadecane (Amat‐Guerri & Rivas‐Palmer, 1975).
Chemical Properties Analysis
The chemical properties of brominated compounds, including reactivity, stability, and functional group transformations, are essential for their utilization in chemical synthesis and industrial applications. The study on B-bromo-9-borabicyclo[3.3.1]nonane illustrates the selective reagent capabilities for ether cleavage, highlighting the chemical versatility of brominated compounds (Bhatt, 1978).
Scientific Research Applications
Cancer Treatment : Nanostructured lipid particles of 9-bromo-noscapine (9-Br-Nos-RR-NLPs) demonstrate enhanced cytotoxicity, apoptosis, and cellular uptake in lung cancer cells. This effect is attributed to their inhalable nature and rapid release properties, making them a potential tool in lung cancer therapy (Jyoti et al., 2015).
Nanotechnology : 9-BBN (9-Borabicyclo[3.3.1]nonane) is effective in synthesizing nearly monodisperse, ω-functionalized alkylthiol-stabilized gold nanoparticles with an average size of 3.3 nm. It can also produce silver, palladium, and platinum nanoparticles, demonstrating its versatility in nanoparticle synthesis (Sardar & Shumaker-Parry, 2009).
Chemical Synthesis : A novel strategy for synthesizing gem-diborylalkanes using 9-B-9-BBN as a catalyst has been demonstrated. This method allows for the synthesis of various terminal alkynes with a wide range of terminal alkynes, showing its potential in chemical synthesis (Docherty et al., 2020).
Organic Chemistry : B-allyl derivatives of 9-borabicyclo[3.3.1]nonane exhibit unusual chemistry, including allylic rearrangements and cis-trans isomerizations. Their protonolysis leads to the formation of propene and 1-butene, providing insights into organoborane chemistry (Kramer & Brown, 1977).
Molecular Imprinting : A study on a molecularly imprinted polymer showed that it stiffens binding site interactions, reducing nuclei mobility. This leads to shorter contact times for template nuclei, indicating potential applications in molecular imprinting technology (Skogsberg et al., 2007).
Material Science : N-nonadecane/cement composites demonstrate potential as thermal energy storage materials in buildings. Their well-dispersed n-nonadecane and high thermal stability make them suitable for this application (Li, Liu, & Fang, 2010).
Thermal Energy Storage : Micro/nanoencapsulated n-nonadecane with a poly(methyl methacrylate) shell shows promising potential for thermal energy storage applications in solar thermal control, vehicle battery systems, and thermal regulating applications (Sari et al., 2014).
Safety And Hazards
properties
IUPAC Name |
9-(bromomethyl)nonadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSDBVMLJNZKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Bromomethyl)nonadecane | |
CAS RN |
69620-20-8 | |
Record name | 9-(Bromomethyl)nonadecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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